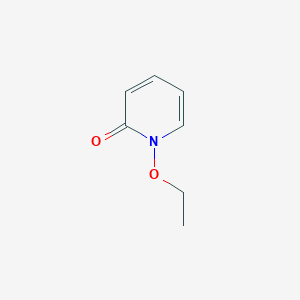

1-Ethoxypyridin-2(1H)-one

CAS No.: 40775-57-3

Cat. No.: VC19631611

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40775-57-3 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | 1-ethoxypyridin-2-one |

| Standard InChI | InChI=1S/C7H9NO2/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |

| Standard InChI Key | GSXHNVWNRQPLMI-UHFFFAOYSA-N |

| Canonical SMILES | CCON1C=CC=CC1=O |

Introduction

Chemical Identity and Structural Characterization

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Exact Mass | 139.063 g/mol |

| Topological Polar Surface | 46.2 Ų |

| LogP (Octanol-Water) | 0.89 |

Spectroscopic Characterization

Structural validation relies on advanced spectroscopic techniques:

-

¹H NMR: Signals at δ 1.35 ppm (triplet, -OCH₂CH₃), δ 4.05 ppm (quartet, -OCH₂CH₃), and δ 6.3–8.1 ppm (pyridinone aromatic protons).

-

IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage).

-

Mass Spectrometry: Molecular ion peak at m/z 139.063 (M⁺), with fragments at m/z 94 (pyridinone ring) and 45 (ethoxy group).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or cyclization reactions:

-

Ethoxylation of Pyridinone: Reacting pyridin-2(1H)-one with iodoethane in dimethyl sulfoxide (DMSO) at 80°C for 12 hours yields 1-ethoxypyridin-2(1H)-one with 65–70% efficiency.

-

One-Pot Multicomponent Reactions: Utilizing ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions forms the pyridinone core, followed by ethoxylation.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | DMSO/Ethanol (3:1) |

| Catalyst | None |

| Reaction Time | 12 hours |

| Yield | 65–70% |

Industrial Manufacturing Challenges

Scalability issues arise due to:

-

Byproduct Formation: Competing O- vs. N-alkylation reduces yield.

-

Solvent Recovery: High-boiling solvents like DMSO complicate purification.

Continuous flow reactors and immobilized catalysts are under investigation to address these limitations.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C and decomposition above 300°C. The ethoxy group enhances thermal stability compared to unsubstituted pyridinones.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 8.2 |

| Ethanol | 34.5 |

| Dichloromethane | 22.1 |

| Hexane | <0.1 |

The moderate water solubility (8.2 mg/mL) facilitates biological testing, while lipophilicity (LogP = 0.89) supports membrane permeability.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridinone ring undergoes nitration at position 4 when treated with HNO₃/H₂SO₄, yielding 4-nitro-1-ethoxypyridin-2(1H)-one. This product serves as a precursor for amine derivatives.

Ring-Opening Reactions

Under basic conditions (NaOH, 100°C), the lactam ring hydrolyzes to form 2-ethoxy-5-aminopentanoic acid, a potential intermediate for peptide mimetics.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional reactivity enables synthesis of:

-

Antiviral Agents: Prodrugs incorporating adenine analogs.

-

Kinase Inhibitors: Through Suzuki-Miyaura couplings at position 4.

Materials Science

Incorporation into polymers enhances thermal stability (Tg increase by 15°C) and UV resistance due to the aromatic pyridinone moiety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume